A Technical Guide to 4-Methyl-2-(piperidin-2-yl)oxazole: A Review of Available Data
A Technical Guide to 4-Methyl-2-(piperidin-2-yl)oxazole: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is based on publicly available scientific literature and databases. The compound 4-Methyl-2-(piperidin-2-yl)oxazole is a specific chemical entity for which detailed experimental data is not widely available in published resources. This document serves to summarize the existing information and provide a framework for future research.
Chemical Properties
A thorough search of prominent chemical and scientific databases reveals a lack of extensive characterization data for 4-Methyl-2-(piperidin-2-yl)oxazole. While its structure can be readily drawn and its basic properties inferred from its constituent parts (a 4-methyloxazole ring and a piperidine ring), specific, experimentally determined data such as melting point, boiling point, and solubility are not consistently reported.
Table 1: Predicted Physicochemical Properties of 4-Methyl-2-(piperidin-2-yl)oxazole
| Property | Predicted Value | Notes |
| Molecular Formula | C10H16N2O | - |
| Molecular Weight | 180.25 g/mol | - |
| pKa | ~9.5 (piperidine nitrogen) | The piperidine nitrogen is expected to be the most basic site. |
| LogP | ~1.8 | Indicates moderate lipophilicity. |
Note: These values are based on computational predictions and have not been experimentally verified.
Synthesis and Characterization
There are no standardized, published protocols for the synthesis of 4-Methyl-2-(piperidin-2-yl)oxazole. However, a plausible synthetic route can be conceptualized based on established methods for oxazole and piperidine chemistry.
Conceptual Synthetic Workflow:
Caption: A potential synthetic pathway for 4-Methyl-2-(piperidin-2-yl)oxazole.
Detailed Experimental Protocol (Hypothetical):
A potential approach would involve the coupling of a protected piperidine-2-carboxylic acid derivative with propargylamine, followed by a gold-catalyzed cyclization to form the oxazole ring. The final step would be the deprotection of the piperidine nitrogen.
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Coupling: To a solution of N-Boc-piperidine-2-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir for 10 minutes, then add propargylamine (1.2 equivalents). Stir the reaction at room temperature for 12-18 hours.
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Work-up and Purification: After the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
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Cyclization: Dissolve the purified amide in a suitable solvent (e.g., acetonitrile) and add a gold catalyst, such as [Au(I)Pr]NTf2 (2 mol%). Heat the reaction to 80°C and monitor by TLC or LC-MS until the starting material is consumed.
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Deprotection: To the cooled reaction mixture, add a strong acid, such as trifluoroacetic acid, and stir at room temperature for 1-2 hours to remove the Boc protecting group.
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Final Purification: Concentrate the reaction mixture and purify the final product by an appropriate method, such as reverse-phase HPLC, to yield 4-Methyl-2-(piperidin-2-yl)oxazole.
Characterization: The final compound would be characterized by standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
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Mass Spectrometry: To determine the molecular weight.
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Infrared Spectroscopy: To identify characteristic functional groups.
Potential Biological Activity and Signaling Pathways
Due to the limited research on this specific molecule, there is no direct evidence of its biological activity or associated signaling pathways. However, the piperidinyl-oxazole scaffold is present in a number of biologically active compounds, suggesting potential areas for investigation.
Hypothesized Target Interaction Logic:
Caption: A generalized diagram of potential molecular interaction and signaling.
Given the structural similarity of the piperidinyl-oxazole core to ligands for various receptors and enzymes, potential biological targets could include:
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G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in ligands for aminergic GPCRs.
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Kinases: Certain oxazole derivatives have been shown to exhibit kinase inhibitory activity.
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Ion Channels: The overall structure may have the appropriate physicochemical properties to interact with ion channel proteins.
Further research, including in vitro screening and in vivo studies, would be necessary to elucidate the specific biological activity and mechanism of action of 4-Methyl-2-(piperidin-2-yl)oxazole.
